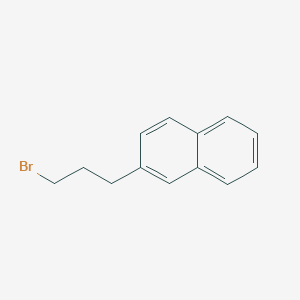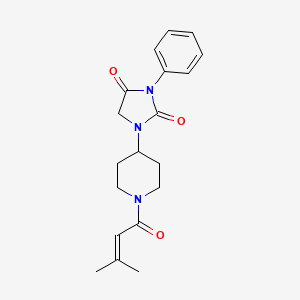![molecular formula C22H19N5O4S B3016802 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 941942-88-7](/img/structure/B3016802.png)
4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a thiazolo[4,5-d]pyridazine core, which is a heterocyclic moiety known for its presence in various pharmacologically active compounds. The molecule also contains a benzamide group, which is a common feature in many bioactive molecules, and a methoxyphenyl group, which could contribute to the molecule's physicochemical properties and its interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of N-substituted benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity, as described in paper . Similarly, novel pyrido[2,1-b]benzothiazole derivatives with fluorescence and biological activities were synthesized through reactions involving N-aryl-2-cyano-3,3-bis(methylthio)acrylamide . Although the exact synthesis of the compound is not detailed in the provided papers, these studies suggest that similar synthetic strategies could be employed, possibly involving heterocyclic ring formation, amide bond formation, and the introduction of substituents like the methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the geometrical parameters of the molecules, such as bond lengths and angles, as well as their electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar molecules has been investigated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can predict the sites of electrophilic and nucleophilic attack, which are valuable for understanding how the compound might undergo further chemical transformations or interact with enzymes and receptors in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class, such as their antioxidant properties, have been determined using experimental techniques like the DPPH free radical scavenging test . These properties are influenced by the molecular structure and can affect the compound's stability, solubility, and overall suitability for use as a pharmaceutical agent.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
The compound has been used as a precursor for synthesizing various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds show promise as anti-inflammatory and analgesic agents with significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antioxidant Potential
The compound has been incorporated into novel N-substituted benzyl/phenyl acetamides, which were evaluated for their antioxidant activities. Many of these compounds showed moderate to significant radical scavenging activity, providing a template for future development of biologically active compounds (Ahmad et al., 2012).
Antimicrobial Applications
A variety of pyridine derivatives, including the compound , have been synthesized and demonstrated significant antibacterial activity. These findings suggest the compound's potential utility in creating new antimicrobial agents (Patel & Agravat, 2009).
Anticancer Activity
The compound has been used to synthesize various derivatives with anticancer potential. These derivatives were tested against multiple cancer cell lines, with some showing higher anticancer activities than reference drugs. This highlights the compound's relevance in developing new anticancer therapies (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
4-[[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-12-24-19-20(32-12)18(13-5-9-16(31-2)10-6-13)26-27(22(19)30)11-17(28)25-15-7-3-14(4-8-15)21(23)29/h3-10H,11H2,1-2H3,(H2,23,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGOLELTTHHAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)



![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)